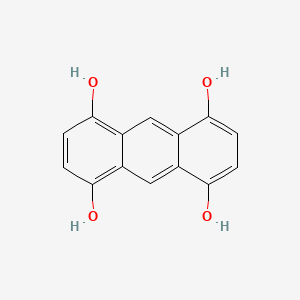
1,4,5,8-Anthracenetetrol
Übersicht
Beschreibung
1,4,5,8-Anthracenetetrol is a chemical compound . It has a molecular formula of C14H10O4 and a molecular weight of 242.23 g/mol. It is an important chemical intermediate and has a significant position in the dye industry . It can be used in the research and development of pharmaceutical intermediates such as anti-tumor drugs, anti-cancer, etc., and can also be widely used in solvent dyes, disperse dyes, reactive dyes, and vat dye intermediates .
Synthesis Analysis
Reliable reactions for the synthesis of two interesting anthracenetetrones have been identified and optimized . Both syntheses start from dihydroxy-9,10-anthraquinones and were selected for maximized efficiency and minimized work load . Work-up of all reactions can be achieved without column chromatography, which facilitates further scale-up .Molecular Structure Analysis
The molecular structure of 1,4,5,8-Anthracenetetrol is complex. It contains a total of 30 bonds, 20 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 4 aromatic hydroxyls .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4,5,8-Anthracenetetrol include a molecular formula of C14H10O4, an average mass of 242.227 Da, and a monoisotopic mass of 242.057907 Da .Wissenschaftliche Forschungsanwendungen
Photophysical and Photochemical Properties
1,4,5,8-Anthracenetetrol and its derivatives, like other anthracene molecules, are known for their versatile photophysical and photochemical properties. These properties make them useful in various systems such as energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, and electron acceptor or donor chromophores in artificial photosynthesis. Their ability to photodimerize under UV irradiation leads to significant changes in their physical properties, making them suitable for applications like photochromic substrates in 3D memory materials (Bouas-laurent et al., 2000).
Organic Light Emitting Devices (OLEDs)
Anthracene derivatives, including 1,4,5,8-Anthracenetetrol, have been used in the synthesis of materials that emit in the blue region with high quantum yields. These properties are beneficial for the development of organic light emitting devices (OLEDs). Such derivatives have also been employed in surfactant-assisted self-assembling processes to obtain micro/nanostructures, further enhancing their potential in electronic and photonic applications (Agarwal et al., 2015).
Building Blocks for π-Conjugated Compounds
1,4,5,8-Anthracenetetrol has been explored as a building block for π-conjugated small molecules and polymers. Its molecular structure offers promise in the development of devices and organic synthesis. The compound's synthesis from dihydroxy-9,10-anthraquinones has been optimized for efficiency and scalability, highlighting its potential in various scientific applications (Glöcklhofer et al., 2018).
Molecular Architectures
The molecular panel-like shape and robust photophysical behavior of anthracene make it an attractive building block for constructing functional molecules and molecular assemblies. Anthracene's intrinsic properties, such as its photophysical, photochemical, and chemical behaviors, are instrumental in the design of molecular architectures with various shapes, including linear, cyclic, cage, and capsule forms. These properties are essential in multi-anthracene assemblies (Yoshizawa & Klosterman, 2014).
Cathode Materials for Batteries
Derivatives of anthracene, like 5,8-dihydro-1H,4H-2,3,6,7-tetrathia-anthracene, have been developed as cathode materials for high-energy secondary lithium batteries. These materials demonstrate high theoretical charge density, fast redox processes, and enhanced cycling stability. These advantages are attributed to the intramolecular electrocatalytic effect of the polyphenyl chain and the intramolecular cleavage-recombination of the SS bond, indicating potential high-end applications in energy storage (Deng et al., 2006).
Fluorescent Chemosensors
Anthracene-based compounds, including 1,4,5,8-Anthracenetetrol derivatives, have been utilized in the development of fluorescent chemosensors. These chemosensors are designed for the recognition of specific anions through hydrogen bond formation, demonstrating strong binding properties and potential applications in analytical chemistry and environmental monitoring (Kim et al., 2003).
Eigenschaften
IUPAC Name |
anthracene-1,4,5,8-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-1-2-12(16)8-6-10-9(5-7(8)11)13(17)3-4-14(10)18/h1-6,15-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHRJOZZFCCAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C3C(=CC=C(C3=CC2=C1O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376718 | |
| Record name | 1,4,5,8-Anthracenetetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62607-63-0 | |
| Record name | 1,4,5,8-Anthracenetetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



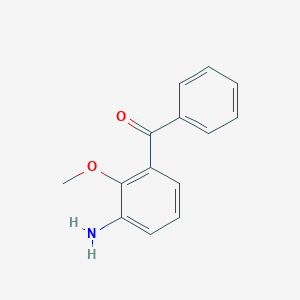
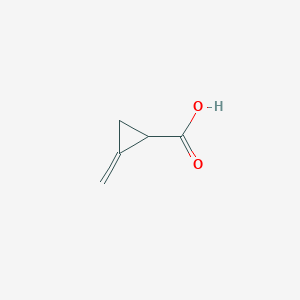
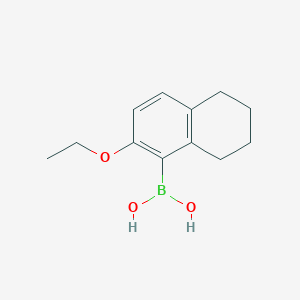
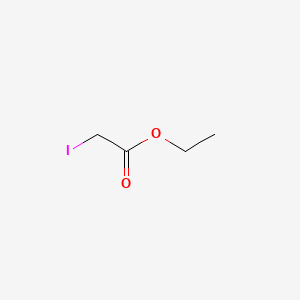
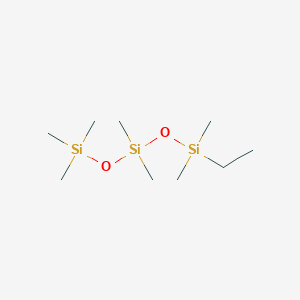
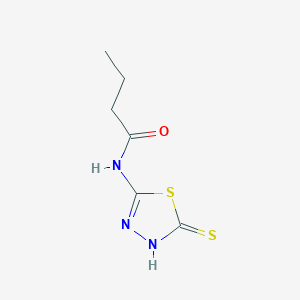


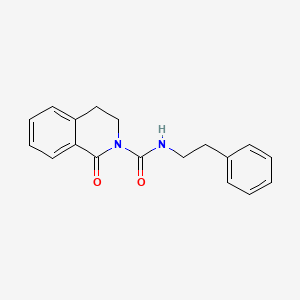
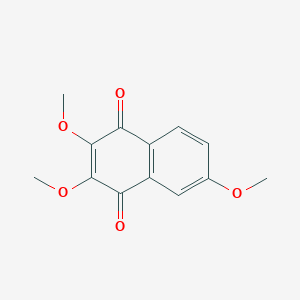
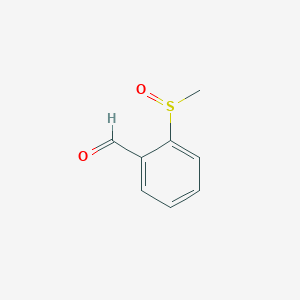

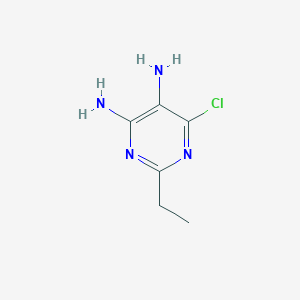
![4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide](/img/no-structure.png)